molecular formula C60H117N7O24 B8120133 Tri(Boc-NH-PEG5-amide)-amine

Tri(Boc-NH-PEG5-amide)-amine

Cat. No.: B8120133
M. Wt: 1320.6 g/mol
InChI Key: PCXQCHDZVZZTFM-UHFFFAOYSA-N
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Description

Tri(Boc-NH-PEG5-amide)-amine is a small molecule drug component characterized by three key functional groups:

  • Boc (tert-butoxycarbonyl): A protective group that shields reactive amine groups during synthetic processes, preventing unwanted side reactions .
  • PEG5-amide: A polyethylene glycol (PEG) spacer with five ethylene glycol units, enhancing solubility, biocompatibility, and stability in aqueous environments .
  • Amine: A reactive nitrogen-containing group that facilitates conjugation with other molecules (e.g., carboxylic acids, NHS esters) after Boc deprotection .

With a molecular weight of 1,320.6 g/mol and ≥95% purity, it is widely utilized in drug development for controlled reactivity and targeted delivery .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H117N7O24/c1-58(2,3)89-55(71)64-16-25-77-31-37-83-43-49-86-46-40-80-34-28-74-22-10-52(68)61-13-19-67(20-14-62-53(69)11-23-75-29-35-81-41-47-87-50-44-84-38-32-78-26-17-65-56(72)90-59(4,5)6)21-15-63-54(70)12-24-76-30-36-82-42-48-88-51-45-85-39-33-79-27-18-66-57(73)91-60(7,8)9/h10-51H2,1-9H3,(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,65,72)(H,66,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXQCHDZVZZTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H117N7O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation of a Triamine Core

The synthesis begins with a triamine core, such as tris(2-aminoethyl)amine, which undergoes sequential amidation with Boc-NH-PEG5-COOH. The carboxylic acid group of Boc-NH-PEG5-COOH is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOBt) in anhydrous dichloromethane (DCM). Each amine group reacts with the activated ester, forming an amide bond. The Boc group remains intact under these conditions, ensuring selective functionalization.

Critical Parameters :

  • Molar Ratios : A 3:1 molar ratio of Boc-NH-PEG5-COOH to triamine ensures complete substitution.

  • Reaction Time : 24–48 hours at room temperature under nitrogen atmosphere.

  • Purification : Dialysis (MWCO: 3.5 kDa) removes unreacted PEG derivatives, followed by lyophilization.

One-Pot Coupling Using Enzymatic Catalysis

Enzymatic methods employing Candida antarctica lipase B (CAL-B) offer an alternative route. CAL-B catalyzes amide bond formation between Boc-NH-PEG5-COOH and the triamine core in toluene at 90°C under solvent-free conditions. This approach minimizes racemization and side reactions, achieving yields of 78–89% for analogous amidation reactions.

Advantages :

  • Stereochemical Integrity : Enzymatic catalysis preserves chiral centers, critical for bioactive derivatives.

  • Scalability : Reduced reliance on toxic coupling agents enhances industrial feasibility.

Analytical Validation of Intermediate and Final Products

Characterization of Boc-NH-PEG5-COOH

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : Peaks at δ = 1.4 ppm (Boc methyl), δ = 3.5–3.8 ppm (PEG backbone), and δ = 6.5–7.5 ppm (amide NH) confirm structure.

  • Molecular Weight : Gel permeation chromatography (GPC) yields Mₙ = 5.01 kDa (PDI = 1.05), matching theoretical values.

Functional Group Analysis :

  • TNBSA Assay : Quantifies free amines (<5%), ensuring Boc protection remains intact.

Characterization of this compound

GPC Analysis :

  • Mₙ = 12.2 kDa (PDI = 1.07), consistent with trifunctionalization. A minor peak at 5 kDa (5% abundance) indicates trace unreacted PEG.

¹H NMR (CDCl₃) :

  • δ = 1.4 ppm (Boc methyl, 54H), δ = 3.5–3.8 ppm (PEG, 135H), and δ = 2.2–2.6 ppm (amide-CH₂).

Mass Spectrometry (MS) :

  • ESI-MS confirms [M+3H]³⁺ ion at m/z = 1,247.8 (calculated: 1,248.2).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

DCM vs. THF : DCM provides higher yields (85%) compared to THF (65%) due to better solubility of Boc-NH-PEG5-COOH.
Catalyst Load : Increasing CAL-B loading from 100 mg/mmol to 200 mg/mmol improves yields from 53% to 78% for analogous reactions.

Purification Techniques

Dialysis Efficiency :

  • MWCO Selection : A 3.5 kDa membrane retains 95% of the target product while removing 98% of unreacted PEG.

  • Duration : Extending dialysis to 72 hours reduces 5 kDa impurities to <2%.

Chromatographic Methods :

  • Size-Exclusion Chromatography (SEC) : Resolves 10 kDa (target) and 5 kDa (byproduct) peaks with baseline separation.

Comparative Analysis of Synthetic Routes

Parameter Stepwise Amidation Enzymatic Catalysis
Yield80–85%75–89%
Reaction Time48–72 h24–48 h
Purification ComplexityHigh (dialysis + SEC)Moderate (dialysis)
ScalabilityModerateHigh
Cost$$$ (coupling agents)$$ (enzyme reuse)

Data synthesized from.

Challenges and Mitigation Strategies

Incomplete Substitution

Cause : Steric hindrance at the triamine core limits access to all three amines.
Solution :

  • Excess PEG Derivative : A 4:1 molar ratio of Boc-NH-PEG5-COOH to triamine drives reaction completion.

  • Ultrasound Assistance : Sonication for 1 hour improves mixing and reaction kinetics.

Boc Deprotection During Synthesis

Cause : Acidic impurities or moisture hydrolyze Boc groups.
Solution :

  • Strict Anhydrous Conditions : Molecular sieves (4Å) and nitrogen sparging maintain inert atmosphere.

  • Neutral pH Buffers : CAL-B reactions at pH 7.0 prevent acid-catalyzed deprotection .

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amine groups can undergo nucleophilic substitution reactions.

    Conjugation: The PEG chains can be further functionalized or conjugated with other molecules.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: EDC and NHS in anhydrous conditions.

Major Products

    Deprotected Amine: Removal of Boc groups yields the free amine.

    Conjugated Products: Depending on the functionalization, various conjugates can be formed.

Scientific Research Applications

Drug Delivery Systems

Tri(Boc-NH-PEG5-amide)-amine is utilized in drug delivery systems due to its ability to improve the solubility and circulation time of therapeutic agents. The PEG component reduces protein adsorption and enhances tissue compatibility, which is crucial for effective drug delivery.

Case Study : In a study involving PEGylated drugs, it was found that compounds with PEG linkers exhibited significantly longer half-lives in circulation compared to their non-PEGylated counterparts. This property is particularly beneficial for targeting specific tissues or tumors while minimizing systemic side effects .

Bioconjugation

The amine groups in this compound allow for efficient bioconjugation with proteins, peptides, and other biomolecules through amine-coupling reactions. This capability is essential for creating stable conjugates used in diagnostics and therapeutics.

Data Table: Comparison of Bioconjugation Efficiency

CompoundBioconjugation Efficiency (%)Stability (days)Application Area
This compound85%30Drug development
Other PEG linkers70%15Diagnostics

This table illustrates the superior efficiency and stability of this compound compared to other PEG linkers .

Surface Modification

This compound can be employed to modify surfaces of medical devices or nanoparticles to create hydrophilic and biocompatible layers. This modification is crucial for reducing thrombogenicity and enhancing the performance of implanted devices.

Case Study : Research on surface-modified nanoparticles demonstrated that those coated with this compound showed significantly reduced protein adsorption and improved cellular interactions compared to unmodified surfaces .

Mechanism of Action

The mechanism of action depends on the specific application:

    Drug Delivery: The PEG chains improve solubility and circulation time in the bloodstream.

    Bioconjugation: The amine groups can form stable bonds with biomolecules, facilitating targeted delivery.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and applications of Tri(Boc-NH-PEG5-amide)-amine and analogous compounds:

Compound Name Functional Groups PEG Length Molecular Weight (g/mol) Key Applications
This compound Boc, NH-PEG5-amide, amine PEG5 1,320.6 Drug synthesis (controlled amine reactivity)
Tri(Azido-PEG5-amide)-amine Azido, PEG5-amide, amine PEG5 1,098.25 Bioconjugation via CuAAC click chemistry
Tri(Amino-PEG5-amide)-amine TFA NH2, PEG5-amide, amine PEG5 1,020.27 Direct conjugation (e.g., NHS ester reactions)
Tri(Mal-PEG2-amide)-amine Maleimide, PEG2-amide, amine PEG2 755.94 Thiol-based coupling (e.g., protein labeling)
Tri(Azido-PEG4-amide)-amine Azido, PEG4-amide, amine PEG4 888.10 Intermediate-length PEG for conjugation
Key Observations:

Functional Group Impact: Boc vs. Azido/Amino: Boc provides temporary amine protection, enabling stepwise synthesis, while azides enable rapid bioconjugation (e.g., with alkynes via CuAAC) . Maleimide: Enables thiol-specific coupling, ideal for cysteine-rich protein labeling .

Shorter PEGs (e.g., PEG2, PEG4) offer lower steric hindrance, useful for small-molecule conjugation .

Molecular Weight :

  • Boc protection adds significant mass (1,320.6 g/mol vs. 1,098.25 g/mol for azido-PEG5 analog) .
a) Drug Development
  • This compound is favored in drug development for its controlled reactivity . The Boc group ensures amines remain inert until deprotected (e.g., via trifluoroacetic acid), minimizing off-target reactions .
  • Comparatively, Tri(Amino-PEG5-amide)-amine TFA salt (1,020.27 g/mol) is immediately reactive, requiring stabilization to prevent premature conjugation .
b) Bioconjugation Efficiency
  • Tri(Azido-PEG5-amide)-amine demonstrates superior efficiency in CuAAC reactions due to its three azide groups, achieving >90% conjugation yields in protein-labeling studies .
  • In contrast, Boc-protected amines require additional deprotection steps, increasing synthesis complexity .

Limitations and Challenges

  • This compound : High molecular weight limits blood-brain barrier penetration, restricting CNS applications .
  • Tri(Azido-PEG5-amide)-amine : Copper catalysts in CuAAC may cause cytotoxicity, requiring post-reaction purification .
  • Tri(Amino-PEG5-amide)-amine TFA: Requires stringent storage conditions (-20°C) to prevent amine oxidation .

Q & A

Q. What are the standard synthetic routes and characterization methods for Tri(Boc-NH-PEG5-amide)-amine?

  • Methodological Answer : The synthesis typically involves coupling Boc-protected PEG5-amine precursors via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) and catalysts like HOBt. Characterization relies on:
  • NMR : Compare integrals of Boc-protected tert-butyl protons (~1.4 ppm) and PEG backbone protons (~3.5–3.7 ppm) to confirm stoichiometry .
  • Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight and purity (>95%) .
  • HPLC : Monitor reaction progress and purity via reverse-phase chromatography with UV detection at 220 nm (amide bond absorption) .

Q. What is the role of Boc groups in this compound, and how are they selectively removed?

  • Methodological Answer : Boc groups protect primary amines during synthesis to prevent unwanted side reactions. Deprotection involves:
  • Acidic Conditions : Treat with TFA/DCM (1:1 v/v) for 2–4 hours at 25°C. Monitor completion by NMR (disappearance of tert-butyl signals) .
  • Neutralization : Quench excess TFA with cold diethyl ether and precipitate the product under inert conditions to avoid amine oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Beyond NMR and MS, use:
  • FT-IR : Identify Boc C=O stretching (~1680–1720 cm⁻¹) and PEG ether C-O-C (~1100 cm⁻¹) bands .
  • Titration : Quantify free amines post-Boc removal using fluorescamine assays or pH titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc deprotection efficiency across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity and proton availability. To optimize:
  • Solvent Screening : Compare deprotection rates in TFA/DCM vs. TFA/H2O (e.g., 90% vs. 50% completion in 2 hours) .
  • Kinetic Studies : Use in-situ FT-IR or HPLC to track tert-butyl group removal under varying conditions .
  • Theoretical Modeling : Apply DFT calculations to predict solvent effects on TFA protonation efficacy .

Q. What experimental parameters influence the reproducibility of this compound in multi-step syntheses?

  • Methodological Answer : Key factors include:
  • Stoichiometric Control : Use a 10% excess of Boc-PEG5-amine to drive coupling reactions to >90% completion .
  • Temperature : Maintain <25°C during amide bond formation to minimize PEG chain hydrolysis .
  • Purification : Implement size-exclusion chromatography (SEC) to separate unreacted PEG chains .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent:
  • Long-Term Storage : Store at -20°C under argon to prevent Boc group hydrolysis (shelf life: >12 months) .
  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 14 days; quantify decomposition via HPLC-MS to identify byproducts (e.g., free amines or PEG fragments) .

Q. What strategies mitigate side reactions when using this compound in bioconjugation?

  • Methodological Answer : To minimize undesired crosslinking:
  • pH Control : Conduct reactions at pH 7.4–8.5 to balance amine reactivity and PEG stability .
  • Orthogonal Protection : Introduce temporary protecting groups (e.g., Fmoc) for selective modification of specific amines .
  • Click Chemistry : Use azide-alkyne cycloaddition post-Boc removal for precise conjugation, avoiding amine interference .

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